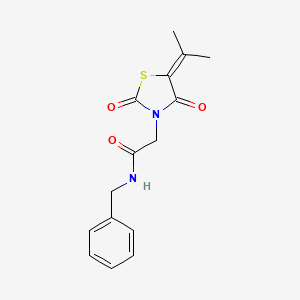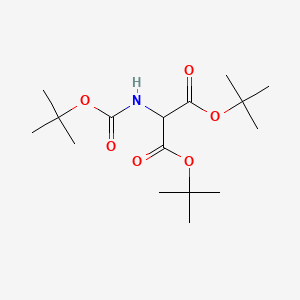
Di-t-butyl t-butyloxycarbonylaminomalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-t-butyl t-butyloxycarbonylaminomalonate is an organic compound widely used in organic synthesis. It is known for its role as a protecting group for amines, which helps in preventing unwanted reactions during chemical synthesis. This compound is particularly valuable in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-t-butyl t-butyloxycarbonylaminomalonate can be synthesized through the reaction of di-tert-butyl dicarbonate with malonic acid derivatives. The reaction typically involves the use of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are common practices to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Di-t-butyl t-butyloxycarbonylaminomalonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Di-t-butyl t-butyloxycarbonylaminomalonate has numerous applications in scientific research:
Chemistry: It is used as a protecting group for amines in the synthesis of complex organic molecules.
Biology: The compound is employed in the synthesis of peptides and proteins, which are crucial for biological studies.
Medicine: It plays a role in the development of pharmaceuticals by protecting functional groups during drug synthesis.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of di-t-butyl t-butyloxycarbonylaminomalonate involves the protection of amine groups. The compound reacts with amines to form a stable carbamate linkage, which prevents the amine from participating in unwanted reactions. This protection is crucial during multi-step synthesis processes, as it allows for selective reactions to occur without interference from the protected amine group .
Comparison with Similar Compounds
Di-tert-butyl dicarbonate:
Di-tert-butyl malonate: Another compound used in organic synthesis, particularly in the formation of malonic esters.
Uniqueness: Di-t-butyl t-butyloxycarbonylaminomalonate is unique due to its specific structure, which provides enhanced stability and selectivity in protecting amine groups. This makes it particularly valuable in the synthesis of complex molecules where precise control over reactions is required.
Properties
IUPAC Name |
ditert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO6/c1-14(2,3)21-11(18)10(12(19)22-15(4,5)6)17-13(20)23-16(7,8)9/h10H,1-9H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDSAKXEUNWFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((2-(diethylamino)ethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823420.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2823422.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,2-difluoroacetic acid](/img/structure/B2823423.png)
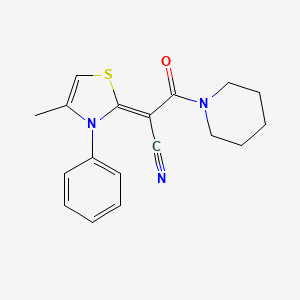
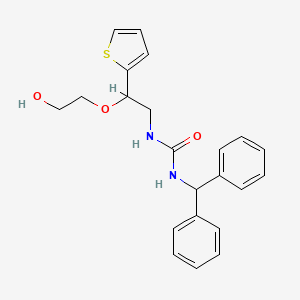
![2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane](/img/structure/B2823427.png)
![3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2823428.png)
![3-{2-[(Dimethylsulfamoyl)amino]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2823430.png)
![6-Methoxy-4-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline](/img/structure/B2823433.png)
![1-(2,4-dimethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2823434.png)
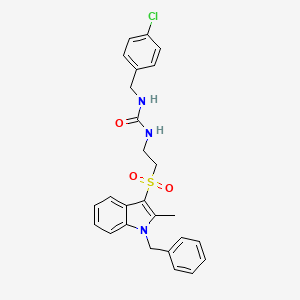

![Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2823439.png)
